molecular formula C14H13FN4O2 B2829049 Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 681470-84-8

Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2829049
CAS No.: 681470-84-8
M. Wt: 288.282
InChI Key: ZZDBTXAIEVJIAO-UHFFFAOYSA-N
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Description

Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The presence of a fluorophenyl group and a triazolopyrimidine core makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:

  • Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates. For instance, the Dimroth rearrangement is a common method used to form the triazolopyrimidine ring .

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of 2-fluorobenzyl bromide or similar reagents under basic conditions.

  • Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazolopyrimidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown potential as a neuroprotective agent. Studies have indicated its ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its anti-inflammatory properties also make it a candidate for treating inflammatory conditions.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidine Derivatives: Compounds such as 7-phenyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate share a similar core structure but differ in the substituents attached to the phenyl ring.

    Fluorophenyl Derivatives: Compounds like 2-fluorophenyl-4,5-dihydro-1H-imidazole have similar fluorophenyl groups but different heterocyclic cores.

Uniqueness

Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the combination of its triazolopyrimidine core and the fluorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2/c1-8-11(13(20)21-2)12(9-5-3-4-6-10(9)15)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDBTXAIEVJIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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